molecular formula C14H19NO2 B11810879 1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone

Cat. No.: B11810879
M. Wt: 233.31 g/mol
InChI Key: OHHCZYRGQFTYOY-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone typically involves the reaction of 2-methoxyphenylpiperidine with ethanone under specific conditions. One common method includes the use of a solvent-free and catalyst-free one-pot synthesis, which yields high purity and efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H19NO2/c1-11(16)15-10-6-5-8-13(15)12-7-3-4-9-14(12)17-2/h3-4,7,9,13H,5-6,8,10H2,1-2H3

InChI Key

OHHCZYRGQFTYOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC=CC=C2OC

Origin of Product

United States

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